3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine
Overview
Description
3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine (abbreviated as 3-ITP) is an organic compound with a unique structure that has been extensively studied due to its potential applications in the fields of medicine, chemistry, and biochemistry. It is a heterocyclic compound that contains both an imidazole and a triazole ring and has a trifluoromethyl group attached to a pyridine ring. This compound has been found to have a variety of biological activities and has been explored as a potential therapeutic agent.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Synthesis : A study highlighted the synthesis of heterocyclic 1,2,4-triazoles, including molecules structurally related to 3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine, demonstrating their significant antimicrobial properties. The study emphasized the potential of these compounds as potent antimicrobial agents, utilizing iodine(III)-mediated oxidative approaches for their synthesis (Prakash et al., 2011).
Chemical Synthesis and Modification
- Synthesis of Piperidines : Research has shown effective methods for synthesizing (1H-Azol-1-yl)piperidines, a category that includes compounds similar to 3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine. This work has contributed to the advancement of chemical synthesis techniques, providing new pathways for generating complex molecular structures (Shevchuk et al., 2012).
Optical and Electronic Applications
- Iridium(III) Complexes for Blue Emission : Studies on cationic Ir(III) complexes with azole-type ancillary ligands, closely related to the structure , have shown promising results in achieving blue emission with high quantum efficiency. These findings are crucial for developing new materials for optical and electronic applications (Huang et al., 2016).
- Theoretical Studies on Iridium(III) Complexes : Further theoretical investigations into similar iridium(III) complexes have provided deep insights into their photophysical and optical properties, underscoring the role of such studies in guiding the synthesis and application of new compounds in the field of light-emitting devices (Qu et al., 2014).
Green Synthesis and Novel Compound Development
- Environmentally Friendly Synthesis : Research into the green synthesis of novel compounds, including those with structural similarities to 3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine, has highlighted the importance of environmentally friendly methods in the field of chemical synthesis. These methods not only produce novel compounds but also emphasize the need for sustainable practices in chemical research (Sadek et al., 2018).
properties
IUPAC Name |
3-imidazol-1-yl-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N6/c12-11(13,14)7-3-8(20-2-1-15-6-20)9(16-4-7)10-17-5-18-19-10/h1-6H,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLLBHWVAXDBRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(N=CC(=C2)C(F)(F)F)C3=NC=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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